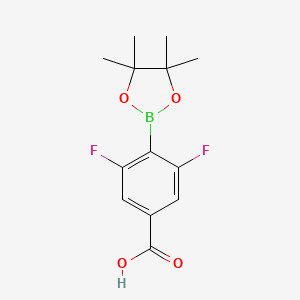

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H15BF2O4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with carboxy and difluoro groups, and the boronic acid is esterified with pinacol. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-carboxy-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 4-carboxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) are used under mild conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

-

Cross-Coupling Reactions :

- Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester serves as an effective coupling partner due to its enhanced reactivity attributed to the fluorine substituents .

- Case Study : A recent study demonstrated the successful application of this compound in synthesizing complex organic molecules through cross-coupling, showcasing its utility in pharmaceutical development and materials science .

- Deboronative Transformations :

Materials Science

-

Fluorophores and Sensors :

- Fluorinated boronic acids are increasingly used in the development of fluorescent sensors due to their unique photophysical properties. The ability to modulate fluorescence through chemical interactions makes them suitable for detecting analytes such as glucose and dopamine .

- Application Example : Research has indicated that compounds like this compound can be incorporated into sensor designs for real-time monitoring of biological processes .

- Covalent Organic Frameworks (COFs) :

Medicinal Chemistry

- Anticancer Agents :

- There is growing interest in the use of boronic acids as therapeutic agents due to their ability to interact with biological targets. Fluorinated boronic acids have shown promise as potential anticancer agents by inhibiting specific enzymes involved in cancer progression .

- Research Insight : Studies have highlighted the efficacy of boronic esters in targeting cancer cells, with ongoing research exploring their mechanisms and potential clinical applications .

Data Tables

Wirkmechanismus

The mechanism of action of 4-carboxy-2,6-difluorophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

4-Carboxy-2-fluorophenylboronic acid pinacol ester: Similar structure but with only one fluorine substituent.

2,6-Difluorophenylboronic acid: Lacks the carboxy and pinacol ester groups.

Uniqueness: 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is unique due to its combination of carboxy, difluoro, and pinacol ester groups, which enhance its reactivity and stability in cross-coupling reactions. The presence of these functional groups allows for versatile applications in organic synthesis and material science .

Biologische Aktivität

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is a boronic acid derivative notable for its unique molecular structure, which includes a carboxy group and two fluorine atoms on the phenyl ring. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Molecular Characteristics

- Molecular Formula : C12H12B2F2O4

- Molecular Weight : Approximately 240.1 g/mol

The compound's ability to form reversible covalent bonds with diols enhances its utility in various biochemical applications, including as an enzyme inhibitor.

The biological activity of this compound primarily involves its interaction with biological molecules through reversible covalent bonding. This mechanism allows it to inhibit proteasomes and other enzymes critical in cellular processes. Such interactions suggest its role in modulating pathways associated with cancer and other diseases.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity relevant for therapeutic applications:

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of various enzymes involved in metabolic pathways. Its ability to bind to the active sites of these enzymes can disrupt their function, which is particularly valuable in cancer therapy where inhibiting tumor growth is crucial.

- Cancer Therapy : Studies have shown that boronic acids can effectively inhibit proteasome activity, leading to apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy compared to other boronic acids .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Difluorophenylboronic Acid Pinacol Ester | C12H12B2F2O4 | Lacks carboxy group; primarily used in Suzuki reactions. |

| 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester | C11H10B2F2O4 | Contains only one fluorine; different reactivity profile. |

| 4-Carboxyphenylboronic Acid Pinacol Ester | C11H13B1O4 | No fluorine substituents; broader applications in biochemistry. |

Each compound exhibits distinct reactivity and biological activity profiles that differentiate them from this compound, making it particularly valuable for specific applications in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research has shown that this compound effectively inhibits specific proteases involved in cancer cell proliferation. The binding affinity was measured using kinetic assays revealing a significant reduction in enzyme activity at low micromolar concentrations .

- Therapeutic Efficacy : A study demonstrated that the compound could induce apoptosis in various cancer cell lines by disrupting proteasome function, leading to an accumulation of pro-apoptotic factors within the cells.

- Mechanistic Insights : Kinetic simulations have been employed to understand the protodeboronation rates of this compound under various pH conditions, showing that it maintains stability while exhibiting biological activity .

Eigenschaften

IUPAC Name |

3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-7(11(17)18)6-9(10)16/h5-6H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYXVWDLNOWTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.